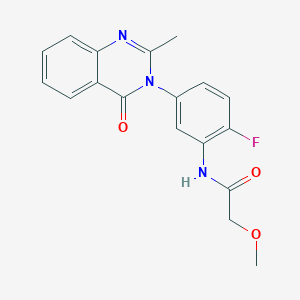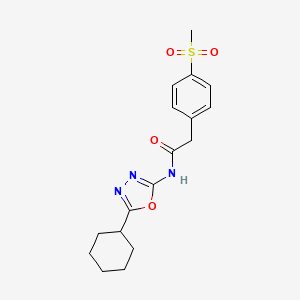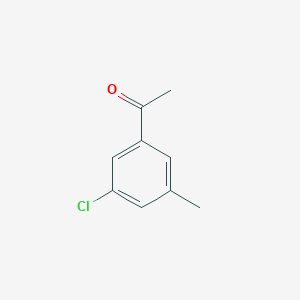
1-(3-Chloro-5-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Chloro-5-methylphenyl)ethanone” is a chemical compound with the CAS Number: 176548-88-2 . It has a molecular weight of 168.62 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 168.62 .
Scientific Research Applications
Antibacterial and Enzyme Inhibition
1-(3-Chloro-5-methylphenyl)ethanone and its derivatives have shown promising results in various fields of scientific research. Notably, certain derivatives have exhibited significant antibacterial properties. For instance, 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone demonstrated nearly 100% inhibition of bacterial growth of Escherichia coli and Staphylococcus aureus. This compound, along with others like it, was also identified as a potent, selective, and nonredox inhibitor of 5-hLOX, an enzyme involved in the inflammatory response (Vásquez-Martínez et al., 2019).
Extraction from Natural Sources
Research has led to the discovery of new compounds from natural sources that resemble this compound. For example, the chloroform extract of the stem bark of Lamprothamnus zanguebaricus yielded a new compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, highlighting the diversity of similar compounds in nature (Khan, Rutaihwa, & Mhehe, 2003).
Chemical Synthesis and Properties
Several studies have focused on the synthesis and characterization of compounds structurally related to this compound. One study detailed the synthesis and antimicrobial properties of 1-(5-chloro-2-hydroxyphenyl)ethanone, emphasizing its unique crystal structure and intramolecular hydrogen bonding, which contribute to its stability and potential applications (Majumdar, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(3-chloro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOVFHVTKQDYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)
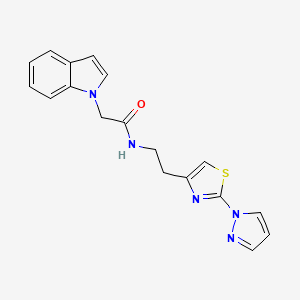
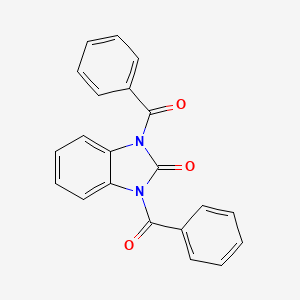
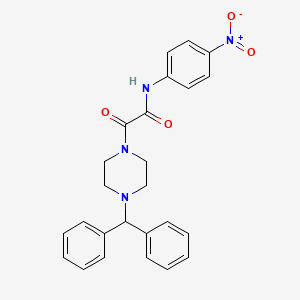
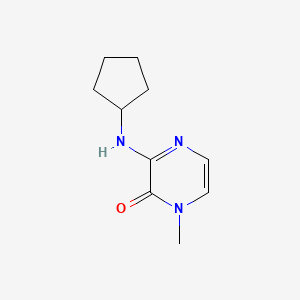
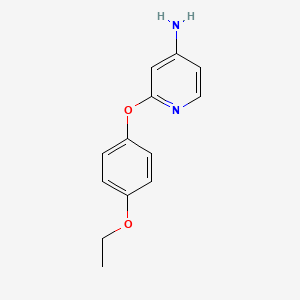

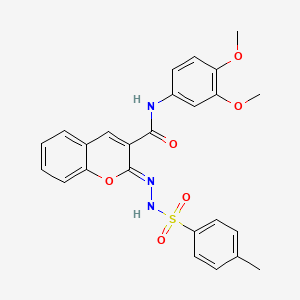
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)

